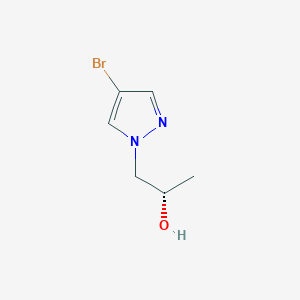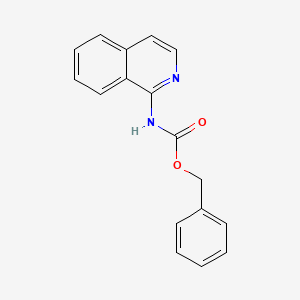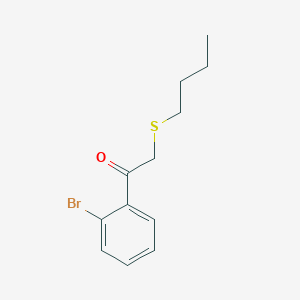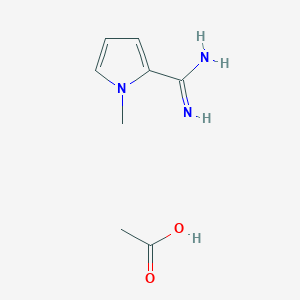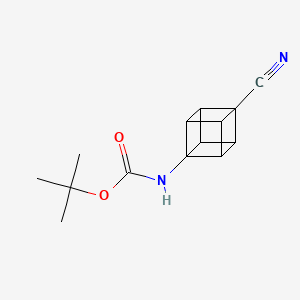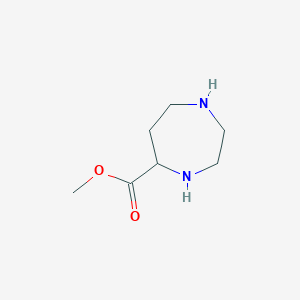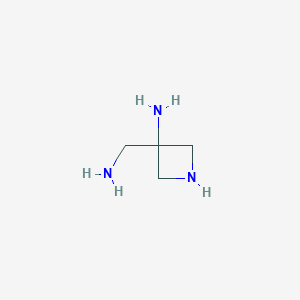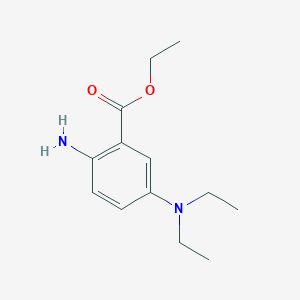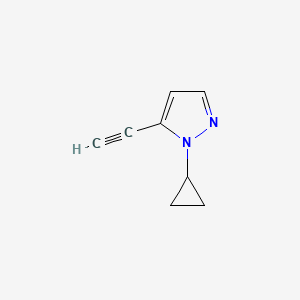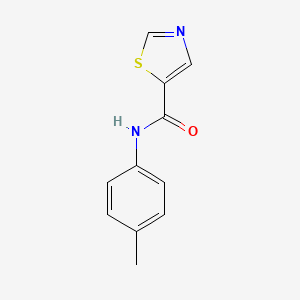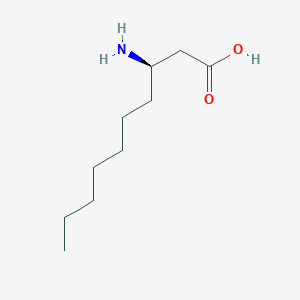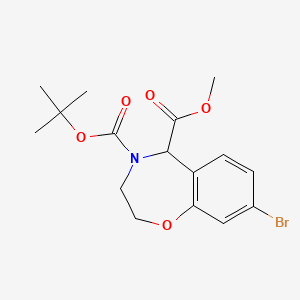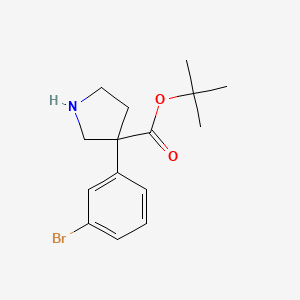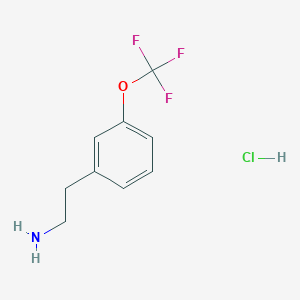
2-(3-Trifluoromethoxy-phenyl)-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11ClF3NO . It is a derivative of phenylethylamine, where the phenyl ring is substituted with a trifluoromethoxy group at the third position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethoxy)benzaldehyde.
Reduction: The benzaldehyde is reduced to 3-(trifluoromethoxy)benzyl alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The benzyl alcohol is then converted to 3-(trifluoromethoxy)benzyl bromide using hydrobromic acid.
Amination: The benzyl bromide undergoes nucleophilic substitution with ethylamine to form 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and neurotransmitter activity.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.
Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, influencing mood and behavior.
Comparison with Similar Compounds
- 2-[2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
- 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
Comparison:
- Structural Differences: The position of the trifluoromethoxy group on the phenyl ring varies among these compounds.
- Chemical Properties: These structural differences can lead to variations in reactivity and biological activity.
- Uniqueness: 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClF3NO |
|---|---|
Molecular Weight |
241.64 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H |
InChI Key |
WJUFJWCYCBHFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


